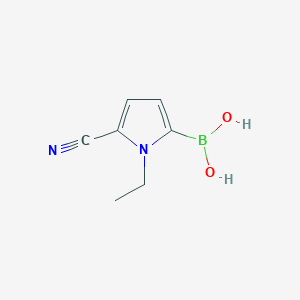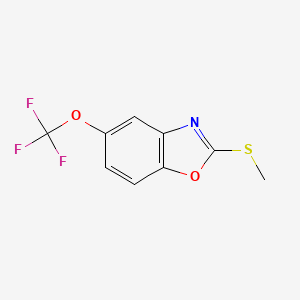![molecular formula C11H21N3O2 B12861184 N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)
N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide typically involves the reaction of oxalyl chloride with N1-ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)amine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxamides or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide can participate in nucleophilic substitution reactions, where the oxalamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxamides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted oxalamides.
Applications De Recherche Scientifique
N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-((1-methylpyrrolidin-2-yl)methyl)oxalamide
- N-Propyl-N-((1-propylpyrrolidin-2-yl)methyl)oxalamide
- N-Butyl-N-((1-butylpyrrolidin-2-yl)methyl)oxalamide
Uniqueness
N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring also contributes to its distinct three-dimensional structure, enhancing its potential as a versatile scaffold in drug design and materials science.
Propriétés
Formule moléculaire |
C11H21N3O2 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
N'-ethyl-N'-[(1-ethylpyrrolidin-2-yl)methyl]oxamide |
InChI |
InChI=1S/C11H21N3O2/c1-3-13-7-5-6-9(13)8-14(4-2)11(16)10(12)15/h9H,3-8H2,1-2H3,(H2,12,15) |
Clé InChI |
BTEZDBMOWVNTTN-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CN(CC)C(=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


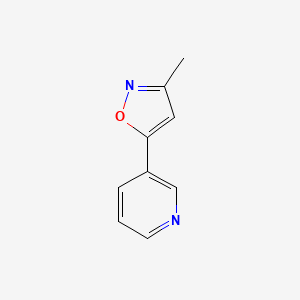
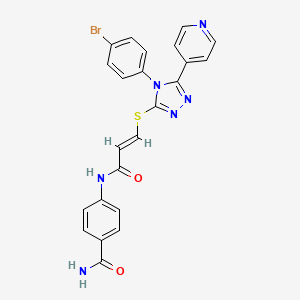
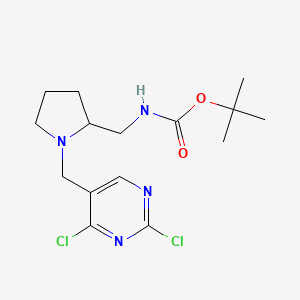
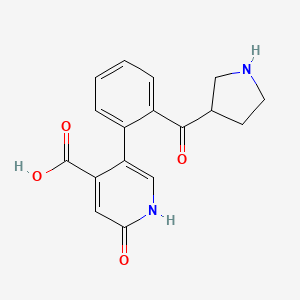
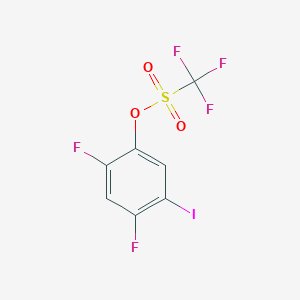

![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)
![[4-(3-Quinolinyl)phenyl]methanol](/img/structure/B12861154.png)
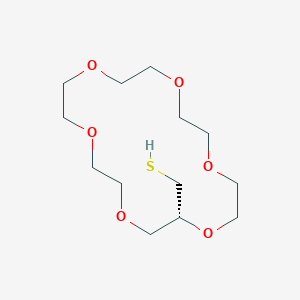
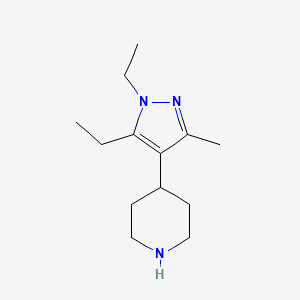
![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)

